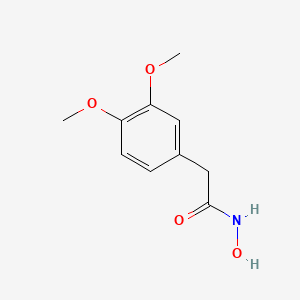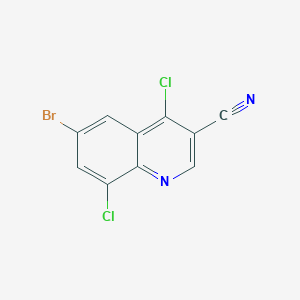
2-(2-Bromo-6-nitrophenyl)acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Bromo-6-nitrophenyl)acetic Acid” is a chemical compound with the CAS Number: 37777-74-5 . It has a molecular weight of 260.04 .
Synthesis Analysis
The synthesis of “2-(2-Bromo-6-nitrophenyl)acetic Acid” involves several steps. For instance, one method involves the use of sulfuric acid and zinc in ethanol at 90°C . The reaction mixture is then treated to provide the intermediate compound .Molecular Structure Analysis
The molecular formula of “2-(2-Bromo-6-nitrophenyl)acetic Acid” is C8H6BrNO4 . The molecular structure can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more .Chemical Reactions Analysis
The chemical reactions involving “2-(2-Bromo-6-nitrophenyl)acetic Acid” can be complex and varied. For example, it can react with sulfuric acid and zinc in ethanol at 90°C to form an intermediate compound .Physical And Chemical Properties Analysis
“2-(2-Bromo-6-nitrophenyl)acetic Acid” is a solid at room temperature . It has a molecular weight of 260.04 . More detailed physical and chemical properties may require specific experimental measurements.Applications De Recherche Scientifique
Synthesis of Biologically Active Molecules
Scientific Field
Organic Chemistry and Medicinal Chemistry
Summary of Application
Nitrophenylacetic acids, including 2-nitrophenylacetic acid, are precursors in the synthesis of many biologically active molecules . They are used to create complex structures that have potential applications in medicine .
Methods of Application
The specific methods of application can vary widely depending on the target molecule. Typically, nitrophenylacetic acid would be used in a series of organic reactions, possibly including condensation reactions, reductions, or substitutions .
Results or Outcomes
The outcomes of these syntheses are biologically active molecules. For example, 2-nitrophenylacetic acid is a precursor of quindoline, which can be modified to create enzyme inhibitors and anticancer agents .
Synthesis of Nitric Releasing Agents
Scientific Field
Summary of Application
Certain derivatives of nitrophenylacetic acids, such as 3-Bromo-2-fluoro-6-nitrophenylacetic acid, are used in the synthesis of novel drugs and biologically active compounds such as nitric releasing agents .
Methods of Application
The specific methods of application would depend on the target compound. This could involve a series of organic reactions, including bromination, fluorination, and nitration .
Results or Outcomes
The outcome of these syntheses are nitric releasing agents, which have various applications in medicine .
Determination of Theophylline Solubilizer Salicylamide-O-acetic Acid
Scientific Field
Summary of Application
2-Nitrophenylacetic acid has been used as an internal standard in the determination of the theophylline solubilizer salicylamide-O-acetic acid .
Methods of Application
The specific methods of application would depend on the analytical procedure. This could involve preparing a solution of the sample and the internal standard, followed by analysis using a suitable technique such as high-performance liquid chromatography (HPLC) .
Results or Outcomes
The outcome of this application is the accurate determination of the concentration of salicylamide-O-acetic acid in a sample .
Safety And Hazards
The safety information for “2-(2-Bromo-6-nitrophenyl)acetic Acid” indicates that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled, in contact with skin, or if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-(2-bromo-6-nitrophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-6-2-1-3-7(10(13)14)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWAAWMXRXSOPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CC(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618340 |
Source


|
| Record name | (2-Bromo-6-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-6-nitrophenyl)acetic Acid | |
CAS RN |
37777-74-5 |
Source


|
| Record name | (2-Bromo-6-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1291201.png)

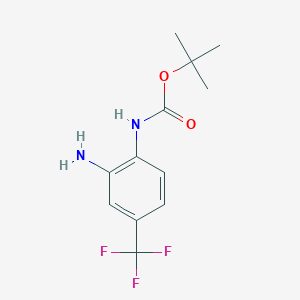
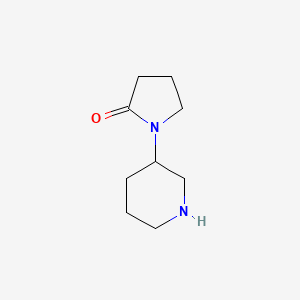
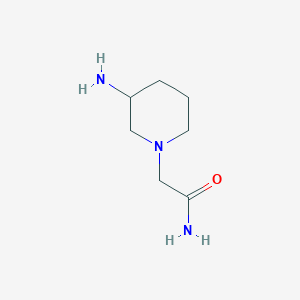
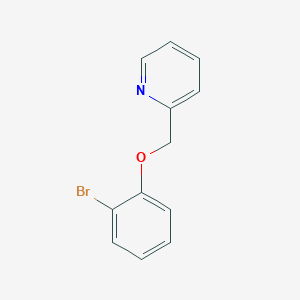


![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)
